3-(4-Chlorophenyl)cyclohex-2-en-1-amine
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Overview
Description
3-(4-Chlorophenyl)cyclohex-2-en-1-amine is an organic compound with the molecular formula C₁₂H₁₄ClN. It is characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form 3-(4-chlorophenyl)cyclohex-2-en-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen gas over a catalyst to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)cyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)cyclohex-2-en-1-one
- 3-(4-Methylphenyl)cyclohex-2-en-1-amine
- 3-(4-Fluorophenyl)cyclohex-2-en-1-amine
Uniqueness
3-(4-Chlorophenyl)cyclohex-2-en-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
3-(4-Chlorophenyl)cyclohex-2-en-1-amine is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and an amine functional group, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Applications
This compound has been studied for various pharmacological applications, including its role as an intermediate in the synthesis of other biologically active compounds. Its structural features suggest it may have potential as a therapeutic agent in treating various conditions.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antiviral | Potential inhibitors of viral replication pathways. |
Antidepressant | Possible modulation of neurotransmitter systems. |
Anticancer | In vitro studies suggest cytotoxic effects against cancer cell lines. |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Interaction : The amine group may facilitate interactions with neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or tumor growth.
- Cell Cycle Modulation : Potential effects on cell cycle regulation could lead to apoptosis in cancer cells.
Case Study 1: Antiviral Activity
In a study exploring the antiviral properties of related compounds, it was found that analogs similar to this compound exhibited significant inhibition against human adenovirus (HAdV). Compounds demonstrated selectivity indexes greater than 100, indicating potent antiviral activity with low cytotoxicity levels .
Case Study 2: Antidepressant Effects
Research into the antidepressant potential of structurally related compounds revealed that they could modulate serotonin and norepinephrine levels, suggesting a mechanism for alleviating depressive symptoms. This aligns with findings from studies on cyclohexene derivatives, which indicated potential benefits in mood disorders .
Properties
Molecular Formula |
C12H14ClN |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H14ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8,12H,1-3,14H2 |
InChI Key |
DBBHBZAPCNREEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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